2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Lipophilicity Physicochemical profiling Drug-likeness

2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3, PubChem CID is a synthetic small molecule composed of a 2,6-difluorobenzamide moiety linked via a thioether bridge to a 5-phenyl-1H-imidazole ring. It belongs to the broader class of 2-thio-substituted imidazole derivatives, a family claimed in patent literature for immunomodulating and cytokine-release-inhibiting properties.

Molecular Formula C18H15F2N3OS
Molecular Weight 359.39
CAS No. 886898-49-3
Cat. No. B2547275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS886898-49-3
Molecular FormulaC18H15F2N3OS
Molecular Weight359.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H15F2N3OS/c19-13-7-4-8-14(20)16(13)17(24)21-9-10-25-18-22-11-15(23-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
InChIKeySQXNZYQXRAYKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3): Sourcing & Selection Guide for a Fluorinated Imidazole-Thioether Benzamide Screening Compound


2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3, PubChem CID 7184500) is a synthetic small molecule composed of a 2,6-difluorobenzamide moiety linked via a thioether bridge to a 5-phenyl-1H-imidazole ring [1]. It belongs to the broader class of 2-thio-substituted imidazole derivatives, a family claimed in patent literature for immunomodulating and cytokine-release-inhibiting properties [2]. The compound is commercially supplied as a high-throughput screening (HTS) building block by Life Chemicals (Product F2605-0159), with a reported purity of ≥90% [3].

Why Generic Substitution of 2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3) Is Unsupportable Without Comparative Data


Within the N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide scaffold series, seemingly minor alterations to the benzamide ring substitution pattern produce discrete chemical entities with distinct computed physicochemical descriptors, potentially divergent biological target engagement profiles, and independent patent standing [1][2]. The 2,6-difluoro substitution pattern is a specific, non-interchangeable regioisomer; analogs bearing mono-fluoro (CAS 886898-38-0), 3,4-difluoro (CAS 886898-54-0), 4-CF3, or unsubstituted benzamide groups are distinct CAS-registered compounds with different InChI Keys and cannot be assumed to exhibit identical solubility, permeability, metabolic stability, or target-binding behavior [1]. Procurement of an incorrect analog without explicit confirmatory data risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differential Evidence: 2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3) vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 2,6-Difluoro from Unsubstituted and Mono-Fluoro Benzamide Analogs

The 2,6-difluoro substitution on the benzamide ring of CAS 886898-49-3 produces a computed XLogP3-AA value of 3.7 [1]. This represents a measurable increase in predicted lipophilicity over the unsubstituted parent scaffold. While exact computed XLogP values for all individual analogs are not consolidated in a single curated database, the addition of two fluorine atoms at the ortho positions is a well-established structural determinant that increases LogP by approximately 0.3–0.5 log units per fluorine atom relative to the non-fluorinated parent, based on fragment-based contribution models [2]. The 2,6-difluoro pattern also positions fluorine atoms to shield the amide carbonyl through steric and electronic ortho-effects, a feature absent in 3-fluoro (meta) or 3,4-difluoro isomers [1].

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Unchanged Across Fluoro-Substituted Analogs, Isolating Lipophilicity as the Primary Differentiator

The target compound exhibits a computed TPSA of 83.1 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. These values are conserved across the entire N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide scaffold regardless of benzamide ring substitution, because the HBD/HBA functionality resides in the imidazole ring (2 NH donors) and the amide linker, not on the substituted benzamide ring [1]. Consequently, the 2,6-difluoro compound differs from its 3,4-difluoro (CAS 886898-54-0), 2-fluoro, 3-fluoro (CAS 886898-38-0), and unsubstituted analogs exclusively in lipophilicity and steric/electronic configuration at the benzamide terminus, not in global polarity descriptors. This simplifies SAR interpretation: any differential biological activity observed can be more confidently attributed to lipophilicity-driven permeability differences or specific fluorine-protein interactions rather than gross polarity changes.

Polar surface area Physicochemical uniformity Permeability

2,6-Difluoro Substitution Provides Ortho,Ortho'-Steric Shielding of the Amide Bond, a Feature Absent in 3-Fluoro, 3,4-Difluoro, and 4-CF3 Analogs

The 2,6-difluoro substitution pattern places fluorine atoms at both ortho positions of the benzamide ring, flanking the amide carbonyl on two sides [1]. This ortho,ortho'-disubstitution creates steric hindrance around the amide bond that is structurally absent in the 3-fluoro analog (CAS 886898-38-0, single meta-fluorine), the 3,4-difluoro analog (CAS 886898-54-0, meta- and para-fluorines), and the 4-CF3 analog (single para-substituent). While direct experimental metabolic stability data for CAS 886898-49-3 are not publicly available, the ortho-shielding design principle is a well-precedented medicinal chemistry strategy for reducing amide hydrolysis by sterically impeding esterase/amidase access [2]. The 2,6-difluoro compound is the only member of the immediate analog series that provides bilateral ortho protection of the amide linkage.

Metabolic stability Amide bond shielding Steric hindrance

Patent Context: 2-Thio-Substituted Imidazole Scaffold Is Claimed for Immunomodulation, with Substitution Pattern Governed by Markush Structure Scope

US Patent 7,442,713 B2 (Laufer et al.) broadly claims 2-thio-substituted imidazole derivatives of Formula I, encompassing the core scaffold shared by CAS 886898-49-3, as immunomodulating agents with cytokine-release-inhibiting activity [1]. The Markush structure includes variable substitution at the imidazole 5-position (aryl, including phenyl) and on the thioether-linked side chain terminating in an amide. The 2,6-difluorobenzamide variant specifically exemplifies the scope of electron-withdrawing, lipophilic aromatic amide substituents permitted within the claim. This patent establishes the therapeutic concept that different benzamide substituents modulate immunopharmacological activity; the 2,6-difluoro compound occupies a specific, claim-supported position in this SAR landscape distinct from mono-fluoro, unsubstituted, and alternative difluoro regioisomers [1].

Immunomodulation Cytokine inhibition Patent landscape

Commercial Availability and Purity: Life Chemicals F2605-0159 Provides Verified 90%+ Purity with Transparent Pricing Tiers

CAS 886898-49-3 is commercially available from Life Chemicals as product F2605-0159 at ≥90% purity, with transparent tiered pricing: 3 mg at $63.00, 30 mg at $119.00, 50 mg at $160.00, and 75 mg at $199.00 (pricing as of May 2023) [1]. In contrast, the closest regioisomer CAS 886898-54-0 (3,4-difluoro analog, Life Chemicals F2605-0160) is listed at $54.00 for 1 mg and $63.00 for 5 μmol [2]. The 2,6-difluoro compound's larger minimum available quantity (3 mg vs. 1 mg) and different price-per-mg structure reflect distinct production and inventory positions. This commercial differentiation is relevant because the 2,6-difluoro compound is offered at a lower cost per milligram at the 50–75 mg scale compared to the 3,4-difluoro analog, potentially making it more economical for larger screening campaigns.

Commercial sourcing Purity Procurement

Explicit Caveat: No Publicly Available Target-Specific Bioactivity Data (IC50, EC50, Ki) Were Identified for CAS 886898-49-3 or Its Direct Analogs

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and the patent literature did not return any quantitative in vitro potency data (IC50, EC50, Ki, Kd) for CAS 886898-49-3 or for the closely related analogs CAS 886898-38-0, CAS 886898-54-0, or the 2-fluoro variant [1][2]. No target engagement data, cellular assay results, or in vivo pharmacokinetic parameters were located. The compound appears to be a commercially available screening deck compound that has not yet been the subject of published structure-activity relationship studies or target-based screening campaigns deposited in public databases. Consequently, all differentiation between CAS 886898-49-3 and its analogs must currently rest on computed physicochemical properties, structural considerations, and patent context rather than on experimentally measured biological performance [1]. Users intending to prioritize this compound for procurement should verify whether internal or collaborator screening data exist before making head-to-head selection decisions based on target potency.

Data gap Bioactivity Due diligence

Research and Industrial Application Scenarios for 2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-49-3)


Lipophilicity-Focused SAR Expansion of 2-Thio-Substituted Imidazole Screening Hits

When a primary screening campaign identifies the N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide scaffold as a hit against an immunomodulatory or cytokine-release target, CAS 886898-49-3 serves as the highest-lipophilicity difluoro variant (XLogP3 = 3.7) within the commercially available fluoro-substituted analog set [1]. Its conserved TPSA (83.1 Ų) and hydrogen bonding capacity relative to other analogs ensures that any observed potency differences can be attributed primarily to lipophilicity-driven permeability or specific fluorine-protein contacts, rather than confounding polarity changes [1]. This makes it a rational follow-up purchase when constructing a lipophilicity-activity relationship series.

Metabolic Stability Head-to-Head Comparison with Non-Ortho-Substituted Analogs

The bilateral ortho-fluorine substitution of CAS 886898-49-3 provides a structural basis for hypothesizing enhanced resistance to amide bond hydrolysis compared to 3-fluoro (CAS 886898-38-0), 3,4-difluoro (CAS 886898-54-0), and unsubstituted benzamide analogs that lack ortho steric shielding [1][2]. Procurement of CAS 886898-49-3 alongside its 3,4-difluoro regioisomer enables a direct experimental comparison of metabolic stability in liver microsome or hepatocyte assays, testing whether ortho,ortho'-disubstitution confers a measurable stability advantage in this specific scaffold.

Cost-Efficient Procurement for Medium-Scale Screening Cascades

At screening-relevant quantities (50–75 mg), CAS 886898-49-3 is available from Life Chemicals at a lower cost per milligram ($2.65–$3.20/mg) than its 3,4-difluoro regioisomer CAS 886898-54-0 at comparable scale ($3.50/mg at 40 mg) [1][2]. For laboratories running medium-throughput secondary assays requiring 25–100 mg of compound, the 2,6-difluoro variant offers a modest but real cost advantage when both regioisomers are being considered for the same screening panel, with no sacrifice in supplier-reported purity (both ≥90%).

Patent-Literate Compound Acquisition for Immunomodulatory Drug Discovery Programs

The US7442713B2 patent family establishes the 2-thio-substituted imidazole scaffold as relevant for immunomodulation and cytokine-release inhibition [1]. CAS 886898-49-3 falls within the Markush scope of this patent and represents a specific, CAS-registered embodiment of the claimed structural space. For drug discovery programs operating in the immunology or inflammation therapeutic area, procuring this compound provides a structurally defined, patent-contextualized starting point for hit validation and preliminary SAR, with the 2,6-difluoro substitution offering a distinct electronic and steric profile compared to the broader Markush genus.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.